Cas no 847181-00-4 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
- 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
-
- インチ: 1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3
- InChIKey: VOBZFIRTULLBNJ-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C(CN3CCN(CC)CC3)C(O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1
8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-1172-2mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-10μmol |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-5μmol |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-15mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-20mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-10mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-1mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-30mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-40mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-1172-50mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one |
847181-00-4 | 50mg |
$160.0 | 2023-09-11 |
8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-oneに関する追加情報
Research Brief on 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 847181-00-4)
The compound 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 847181-00-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent modulator of kinase activity, particularly in the context of cancer therapy. Structural analysis reveals that the chromen-4-one scaffold, combined with the 4-ethylpiperazine moiety, contributes to its high affinity for specific kinase targets. Computational docking studies further support these findings, demonstrating favorable binding interactions with key residues in the ATP-binding pocket of target kinases.
In vitro and in vivo evaluations have shown promising results. For instance, the compound exhibits significant antiproliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicate that it induces cell cycle arrest and apoptosis via the modulation of downstream signaling pathways, including PI3K/AKT and MAPK. These findings suggest its potential as a lead compound for further optimization and development.
Additionally, recent pharmacokinetic studies have provided insights into the compound's ADME (absorption, distribution, metabolism, and excretion) profile. While it demonstrates good oral bioavailability, challenges such as metabolic stability and plasma protein binding need to be addressed in future research. Structural modifications, such as the introduction of fluorine atoms or alterations to the piperazine ring, are currently being explored to enhance its drug-like properties.
In conclusion, 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one represents a promising candidate for therapeutic development, particularly in oncology. Further studies are warranted to elucidate its full mechanistic potential and to optimize its pharmacokinetic and pharmacodynamic profiles. Collaborative efforts between academia and industry will be crucial to advancing this compound toward clinical trials.
847181-00-4 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) 関連製品
- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1314698-58-2(tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)
- 201608-14-2(Ac-DEVD-AFC)
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)
- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)



